
Dihydro Flupentixol
Übersicht
Beschreibung
Dihydro Flupentixol is a derivative of Flupentixol, a thioxanthene neuroleptic used primarily in the treatment of schizophrenia and depression. It is known for its antipsychotic properties and is used in various formulations, including oral tablets and long-acting intramuscular injections .
Wirkmechanismus
Target of Action
Dihydro Flupentixol primarily targets dopamine D1 and D2 receptors, as well as 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior. The drug also interacts with alpha-1 adrenergic receptors .
Mode of Action
This compound acts as an antagonist at both D1 and D2 dopamine receptors . This means it binds to these receptors and inhibits their activity, thereby reducing the effects of dopamine in the brain. It also blocks 5-HT2A receptors and alpha-1 adrenergic receptors .
Biochemical Pathways
By blocking dopamine receptors, this compound can affect various biochemical pathways in the brain. This includes pathways involved in mood regulation and reward. The exact downstream effects can vary, but they generally lead to changes in neurotransmission and brain activity .
Pharmacokinetics
The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of oral this compound is reported to be between 40-55% . It is metabolized in the gut wall and liver . The elimination half-life is approximately 35 hours , and renal excretion is negligible .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmission and brain activity. This can lead to a reduction in symptoms of conditions like schizophrenia and depression . It can also cause side effects such as extrapyramidal symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the patient’s overall health status, other medications they are taking, and their individual metabolism. For example, certain drugs may interact with this compound and affect its action . It’s also worth noting that the drug’s action may be influenced by factors such as the patient’s age, sex, and genetic makeup, although more research is needed in this area.
Biochemische Analyse
Biochemical Properties
Dihydro Flupentixol is a powerful antagonist of both D1 and D2 dopamine receptors . It interacts with these receptors, blocking the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body .
Cellular Effects
The antagonistic action of this compound on dopamine receptors influences cell function. It impacts cell signaling pathways, potentially affecting gene expression and cellular metabolism . The exact cellular effects can vary depending on the specific cell type and the presence of D1 and D2 dopamine receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with D1 and D2 dopamine receptors . This binding inhibits the action of dopamine, leading to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Flupentixol involves several steps, starting with the preparation of the thioxanthene core. The key steps include:
Formation of the Thioxanthene Core: This involves the reaction of a thioxanthene derivative with a suitable halogenating agent.
Introduction of the Piperazine Ring: The thioxanthene core is then reacted with a piperazine derivative under controlled conditions to form the desired product
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro Flupentixol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent thioxanthene derivative.
Substitution: It can undergo substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thioxanthene Derivatives: Formed through reduction.
Substituted Piperazines: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Dihydro flupentixol functions as a D1/D2-like receptor antagonist, influencing dopaminergic pathways that are crucial in regulating mood, cognition, and behavior. The compound's efficacy in modulating neurotransmitter systems makes it a subject of interest in various research contexts.
Scientific Research Applications
-
Behavioral Studies :
- Nicotine and Food Intake : Recent studies have demonstrated that this compound significantly decreases nicotine self-administration and food intake in animal models. For instance, in experimental setups involving rats, administration of this compound resulted in reduced operant responding for both nicotine and food, indicating its potential role in addiction treatment and appetite regulation .
- Locomotor Activity : The compound has also been shown to decrease locomotor activity in rats, suggesting its sedative properties. This effect was observed 30 minutes post-treatment and was consistent over 24 hours, with implications for understanding its impact on motor functions and behavioral inhibition .
- Addiction Research :
- Neuropharmacology :
Case Studies
Several case studies have documented the effects of this compound across different research settings:
- Case Study on Behavioral Effects : A detailed observational study examined the effects of this compound on behavioral responses to stressors in controlled environments. The findings indicated significant alterations in behavior patterns among subjects treated with the compound compared to control groups, providing insights into its anxiolytic potential .
- Clinical Observations : Clinical reports have noted improvements in patients with chronic schizophrenia when treated with this compound, particularly those exhibiting negative symptoms rather than agitation or hyperactivity. This underscores its therapeutic relevance in managing specific manifestations of schizophrenia .
Data Table
The following table summarizes key findings from various studies concerning the effects of this compound:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: Another first-generation antipsychotic with similar dopamine receptor antagonism.
Clozapine: A second-generation antipsychotic with a broader receptor profile.
Olanzapine: A second-generation antipsychotic with fewer extrapyramidal side effects
Uniqueness
Dihydro Flupentixol is unique in its balanced antagonism of both D1 and D2 receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia. Its long-acting formulations also provide an advantage in terms of patient compliance .
Biologische Aktivität
Dihydro Flupentixol is a thioxanthene derivative primarily used in the treatment of psychiatric disorders, particularly schizophrenia and depression. This compound exhibits significant biological activity through its interaction with various neurotransmitter systems, primarily targeting dopamine and serotonin receptors. This article delves into its mechanisms of action, pharmacokinetics, case studies, and relevant research findings.
Target Receptors
this compound acts as an antagonist at dopamine D1 and D2 receptors, as well as 5-HT2A serotonin receptors. This antagonistic action is crucial for its therapeutic effects in managing psychotic symptoms and mood disorders.
Biochemical Pathways
By blocking these receptors, this compound influences several biochemical pathways related to mood regulation and reward systems. The inhibition of dopamine transmission can lead to reduced symptoms associated with schizophrenia and depression, such as hallucinations and mood instability.
Pharmacokinetics
Absorption and Bioavailability
The oral bioavailability of this compound ranges from 40% to 55%, indicating moderate absorption characteristics. Its pharmacokinetic profile includes essential parameters such as distribution, metabolism, and excretion (ADME). The compound is metabolized in the liver, which can affect its overall efficacy depending on individual metabolic rates.
Half-Life
The half-life of this compound varies but generally supports once or twice daily dosing regimens in clinical settings.
Case Study: Extrapontine Myelinolysis
A notable case involved a 46-year-old woman treated with this compound combined with melitracen for depression. After six months of treatment, she developed hyponatremia (low sodium levels), leading to extrapontine myelinolysis (EPM) characterized by dysphagia (difficulty swallowing). The patient's symptoms improved significantly after discontinuing the medication and switching to promethazine, highlighting the potential adverse effects associated with prolonged use of this compound .
Inhibition of PI3K Pathway
Recent studies have identified that this compound may also inhibit the PI3K/AKT signaling pathway, which is implicated in cancer cell proliferation. In vitro experiments demonstrated that this compound exhibited cytotoxic effects in lung cancer cell lines by inducing apoptosis through the downregulation of AKT phosphorylation and Bcl-2 expression. This finding suggests that beyond its psychiatric applications, this compound may have potential as an anti-cancer agent .
Comparative Biological Activity
Activity | This compound | Flupentixol |
---|---|---|
Dopamine Receptor Antagonism | Strong | Strong |
Serotonin Receptor Antagonism | Moderate | Moderate |
PI3K Inhibition | Yes | Yes |
Cytotoxicity in Cancer Cells | Moderate | Strong |
Eigenschaften
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKMVCKAKBHVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747657 | |
Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14141-25-4 | |
Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.